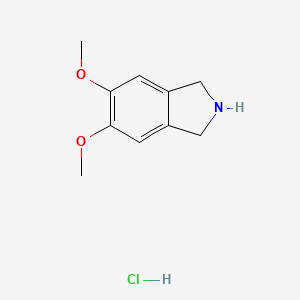
5,6-Dimethoxyisoindoline hydrochloride
概要
説明
5,6-Dimethoxyisoindoline hydrochloride is a novel acetylcholine esterase inhibitor with high affinity for serotonin and dopamine receptors . It has been shown to have anti-cancer properties in vitro . This compound is rapidly taken up by cancer cells, leading to cell cycle arrest in the G1 phase and death of cancer cells .
Synthesis Analysis
The synthesis of this compound involves several steps. The N-alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, 5,6-dimethoxyisoindoline, 4-phenylpiperidine-4-carbonitrile with compound 6 provided compounds 1a, 1b, 1c, with yields of 29–84% .Molecular Structure Analysis
The molecular formula of this compound is C10H13NO2 . It has a molecular weight of 179.22 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 179.22 g/mol and a solid physical state . The boiling point is predicted to be 287.3±40.0 °C at a pressure of 760 Torr .科学的研究の応用
Synthesis of Acetylcholinesterase Inhibitors
5,6-Dimethoxyisoindoline hydrochloride has been utilized in the synthesis of acetylcholinesterase inhibitors. A study by Iimura, Mishima, and Sugimoto (1989) describes the synthesis of 1-benzyl-4-[(5,6-dimethoxy[2-14C]-1-indanon)-2-yl]-methylpiperidine hydrochloride (E2020-14C) for studying the pharmacokinetic profiles of E2020, an acetylcholinesterase inhibitor, using 5,6-dimethoxy[2-14C]-1-indanone as the labeled starting material (Iimura et al., 1989).
Tumor Imaging Applications
Li et al. (2016) developed cyclopentadienyl tricarbonyl rhenium complexes containing 5,6-dimethoxyisoindoline as σ2 receptor ligands for tumor imaging. These complexes showed high selectivity and affinity for the σ2 receptor, making them promising candidates for tumor imaging (Li et al., 2016).
Synthesis of Radioligands for Brain Imaging
Wang et al. (2017) focused on designing indole-based σ2 receptor ligands containing 5,6-dimethoxyisoindoline. These ligands showed low nanomolar affinity for σ2 receptors and high subtype selectivity, proving effective as radioligands for brain imaging (Wang et al., 2017).
Synthesis of Isoindoline Derivatives
Consonni and Omodei-Sale (1976) reported the synthesis of various isoindoline derivatives, including those with 5,6-dimethoxy substitutions. These derivatives were synthesized from substituted phthalides, demonstrating the versatile applications of 5,6-dimethoxyisoindoline in organic synthesis (Consonni & Omodei-Sale, 1976).
作用機序
Target of Action
The primary targets of 5,6-Dimethoxyisoindoline hydrochloride are sigma-2 receptors and acetylcholine esterase . Sigma-2 receptors are found in the central nervous system and peripheral organs, and they are expressed in a variety of human and rodent tumor cell lines . Acetylcholine esterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory .
Mode of Action
This compound interacts with its targets by inhibiting the action of acetylcholine esterase and binding to sigma-2 receptors . This leads to an increase in acetylcholine levels and activation of sigma-2 receptors .
Biochemical Pathways
The activation of sigma-2 receptors and inhibition of acetylcholine esterase affect several biochemical pathways. Sigma-2 receptor activation can lead to apoptosis via multiple pathways . The inhibition of acetylcholine esterase results in increased acetylcholine levels, affecting cholinergic neurotransmission .
Pharmacokinetics
It is known that the compound is rapidly taken up by cancer cells , suggesting good bioavailability.
Result of Action
The result of this compound’s action is the induction of cell cycle arrest in the G1 phase and death of cancer cells . This is due to the activation of sigma-2 receptors and the inhibition of acetylcholine esterase .
Safety and Hazards
将来の方向性
The combination of 5,6-dimethoxyisoindoline scaffold and N-(4-fluorophenyl)indole moiety was identified as a new σ2 receptor ligand deserving further investigation as an antitumor agent . This compound has shown potential in the treatment of cancer, particularly due to its ability to induce cell cycle arrest in the G1 phase .
生化学分析
Biochemical Properties
5,6-Dimethoxyisoindoline hydrochloride plays a significant role in biochemical reactions, primarily as an acetylcholine esterase inhibitor. It exhibits high affinity for serotonin and dopamine receptors, making it a valuable compound in neurochemical studies . The compound interacts with enzymes such as acetylcholine esterase, leading to the inhibition of its activity. This interaction is crucial for studying the modulation of neurotransmitter levels in the brain. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are profound. It is rapidly taken up by cancer cells, leading to cell cycle arrest in the G1 phase and subsequent cell death . This compound has demonstrated significant antiproliferative activity in various cancer cell lines, including DU145, MCF7, and C6 cells . Furthermore, this compound influences cell signaling pathways by modulating the activity of serotonin and dopamine receptors, which play critical roles in regulating mood, cognition, and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholine esterase, inhibiting its activity and leading to increased levels of acetylcholine in the synaptic cleft . This inhibition is crucial for studying the modulation of cholinergic signaling in the brain. Additionally, the compound’s high affinity for serotonin and dopamine receptors suggests that it may influence neurotransmitter release and receptor activation, further impacting cellular signaling pathways . The antiproliferative effects observed in cancer cells are likely due to the compound’s ability to induce cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholine esterase activity and persistent changes in cellular function . These findings are essential for understanding the compound’s potential therapeutic applications and its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholine esterase activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with acetylcholine esterase and neurotransmitter receptors . The compound’s inhibition of acetylcholine esterase affects the cholinergic signaling pathway, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, its interactions with serotonin and dopamine receptors suggest potential involvement in the serotonergic and dopaminergic pathways, which are critical for regulating mood, cognition, and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is rapidly taken up by cells, particularly cancer cells, where it accumulates and exerts its effects . . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholine esterase and other target proteins . Additionally, its accumulation in specific cellular compartments, such as the synaptic cleft, is essential for its role in modulating neurotransmitter levels and receptor activity
特性
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2;/h3-4,11H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDORVHRERXVLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-17-7 | |
| Record name | 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
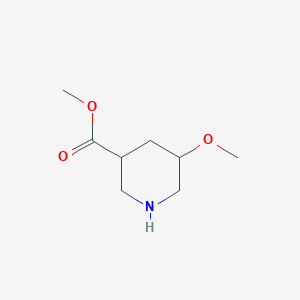
![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)

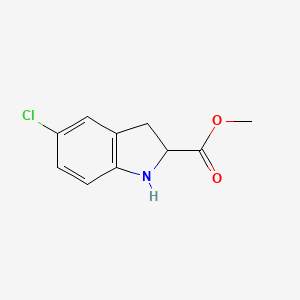

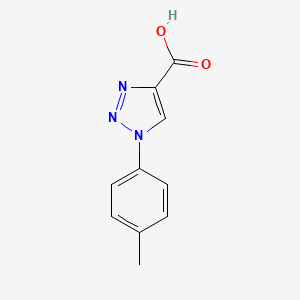

![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)
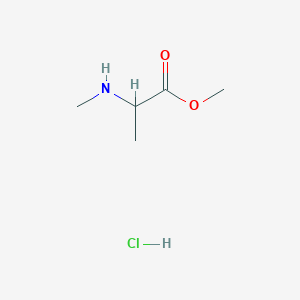
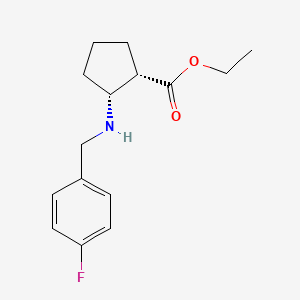
![3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B3083315.png)
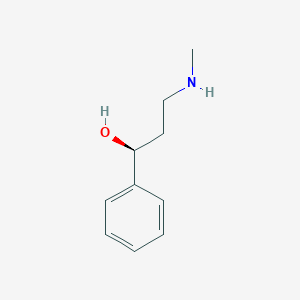
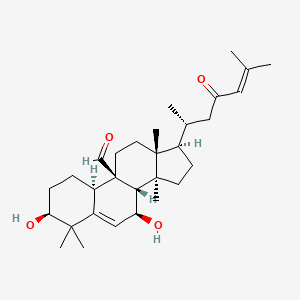
![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)
